3-Methyl-3,4-pentadienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

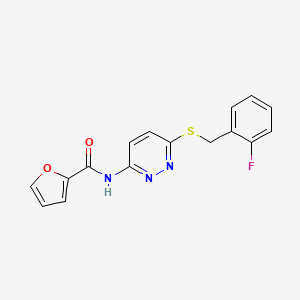

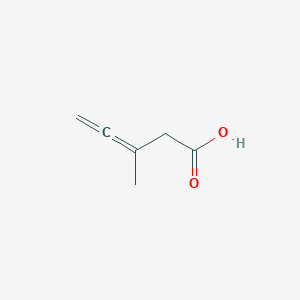

3-Methyl-3,4-pentadienoic acid is a chemical compound with the molecular formula C6H8O2 . It is also known as ethyl 2-methyl-3,4-pentadienoate . It has a fruity apple aroma, drying down to a plum with strong pineapple notes .

Synthesis Analysis

3-Methyl-4-pentenoic acid can be synthesized from crotyl acetate via Claisen rearrangement . Another process involves the use of orthophosphate (85%) and sodium methoxide (98%) as catalysts .Molecular Structure Analysis

The this compound molecule contains a total of 15 bond(s); 7 non-H bond(s), 3 multiple bond(s), 2 rotatable bond(s), 3 double bond(s), 1 carboxylic acid(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index n20/D of 1.429 (lit.) and a boiling point of 75-76 °C/4 mmHg (lit.) .科学的研究の応用

Synthesis and Biological Effects

Research on 3-methyl-5-aryl-2,4-pentadienoic acids and esters, including 3-methyl-3,4-pentadienoic acid, involves their synthesis using the Reformatsky and Wittig reactions. The biological activities of these aromatic analogs were assessed in various bioassays. Most were less active than the natural hormone abscisic acid, with one exception showing high ABA-like activity in all bioassays (Bittner et al., 1977).

Structural Configuration Analysis

Another study focused on determining the absolute configuration of phaseic and dihydrophaseic acids, derivatives of this compound. The configuration was deduced through spectroscopic analysis, revealing insights into the stereochemistry of these compounds (Milborrow, 1975).

Polymerization and Material Science Applications

In the field of material science, 3-methyl-1,3-pentadiene (closely related to this compound) was used in radiation-induced polymerization to produce optically active polymers. These studies provide insights into the structural and thermal properties of such polymers (Cataldo et al., 2010).

Chemical Synthesis and Reactivity

Studies have also been conducted on the synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes, exploring their chemical reactivity and potential applications in synthesizing complex organic compounds (Kuchkova, 1991).

Application in Synthesizing Natural Products

The compound has relevance in synthesizing natural products, as demonstrated in a study involving the late-stage introduction of a (3-methyl-2Z,4-pentadien-1-yl) side chain, commonly found in various sesquiterpenes and diterpenes (Chaudhury et al., 2016).

作用機序

Target of Action

3-Methyl-3,4-pentadienoic acid is structurally similar to Abscisic Acid (ABA), a plant hormone . ABA is known to inhibit the guard cells’ uptake of potassium ions and has the ability to close down certain parts of plant metabolism .

Mode of Action

ABA is thought to inhibit the guard cells’ uptake of potassium ions, which leads to the closing of stomata, reducing water loss in plants .

Biochemical Pathways

Aba, a structurally similar compound, is known to affect plant growth and development, including seed dormancy and germination, root growth, and responses to environmental stresses .

Result of Action

Given its structural similarity to aba, it may have similar effects, such as influencing plant growth and development and responses to environmental stresses .

生化学分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to its structure It can interact with enzymes, proteins, and other biomolecules, influencing their function and activity

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Metabolic Pathways

The metabolic pathways involving 3-Methyl-3,4-pentadienoic acid are not well-characterized. It is plausible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

特性

InChI |

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h1,4H2,2H3,(H,7,8) |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVNGHVCLCWWAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C=C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2940169.png)

![4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2940181.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2940183.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2940185.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-bromobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2940186.png)

![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2940187.png)

![(Z)-2-(2-chlorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940189.png)